2-Chloro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine 2-Chloro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15859887
InChI: InChI=1S/C13H9ClF3N/c1-8-5-10(7-12(14)18-8)9-3-2-4-11(6-9)13(15,16)17/h2-7H,1H3
SMILES:
Molecular Formula: C13H9ClF3N
Molecular Weight: 271.66 g/mol

2-Chloro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine

CAS No.:

Cat. No.: VC15859887

Molecular Formula: C13H9ClF3N

Molecular Weight: 271.66 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine -

Specification

Molecular Formula C13H9ClF3N
Molecular Weight 271.66 g/mol
IUPAC Name 2-chloro-6-methyl-4-[3-(trifluoromethyl)phenyl]pyridine
Standard InChI InChI=1S/C13H9ClF3N/c1-8-5-10(7-12(14)18-8)9-3-2-4-11(6-9)13(15,16)17/h2-7H,1H3
Standard InChI Key GPEKCJLIQGVISN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=N1)Cl)C2=CC(=CC=C2)C(F)(F)F

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound belongs to the pyridine family, featuring a six-membered aromatic ring with nitrogen at the 1-position. Key substituents include:

  • Chlorine atom at the 2-position, enhancing electrophilic substitution reactivity.

  • Methyl group at the 6-position, contributing to steric effects and lipophilicity.

  • 3-(Trifluoromethyl)phenyl group at the 4-position, introducing strong electron-withdrawing properties and metabolic stability.

The trifluoromethyl group (-CF₃) significantly influences electronic distribution, as evidenced by its Hammett σₚ constant of 0.54, which surpasses that of methyl (-0.17) and chloro (0.23) groups. This electron deficiency polarizes the pyridine ring, facilitating nucleophilic attacks at specific positions.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₃H₉ClF₃N,
Molecular Weight271.66 g/mol
Boiling Point245–247°C (estimated)
LogP (Octanol-Water Partition)3.2 ± 0.3

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

A primary route for synthesizing 4-arylpyridines involves palladium-catalyzed coupling. For example, 2-chloro-6-methylpyridine reacts with 3-(trifluoromethyl)phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, ethanol/toluene) to yield the target compound. Optimized conditions report yields of 70–85%.

Halogenation and Functionalization

Bromination at the methyl group (6-position) is achievable using N-bromosuccinimide (NBS) and 2,2'-azobisisobutyronitrile (AIBN) in carbon tetrachloride . This reaction proceeds via radical mechanisms, yielding 2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine (70% yield) .

Table 2: Representative Synthetic Reactions

ReactionReagents/ConditionsYield (%)Source
Bromination at 6-methylNBS, AIBN, CCl₄, reflux70
Oxidation to aldehydeSeO₂, 1,2-dichlorobenzene, 180°C51
Amination with piperazinePiperazine, Et₃N, dioxane, 100°C70.2

Chemical Reactivity and Applications

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs incoming electrophiles to the 3- and 5-positions. Nitration experiments on analogous compounds show preferential nitration at the 5-position when the 4-position is occupied by -CF₃.

Nucleophilic Displacement

The 2-chloro substituent undergoes displacement with nitrogen nucleophiles (e.g., piperazine) in polar aprotic solvents, forming secondary amines . This reactivity is exploited in drug discovery to introduce pharmacophores.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Replacing the 2-(trifluoromethyl)phenyl group (as in) with a 3-substituted isomer alters steric and electronic profiles:

  • 3-Substitution increases steric hindrance near the pyridine nitrogen, potentially reducing hydrogen-bonding capacity.

  • Electronic effects: Meta-substitution slightly diminishes the -CF₃ group’s electron-withdrawing influence compared to ortho-substitution (Hammett σₘ = 0.43 vs. σₚ = 0.54).

Industrial and Research Applications

Agrochemical Intermediates

Chloropyridines serve as precursors to herbicides and insecticides. The -CF₃ group enhances soil persistence and bioavailability, as seen in flupyradifurone derivatives .

Material Science

Trifluoromethylated pyridines are employed in liquid crystal displays (LCDs) due to their high thermal stability and dielectric anisotropy.

Challenges and Future Directions

Synthetic Limitations

Current methods for introducing 3-(trifluoromethyl)phenyl groups suffer from regioselectivity issues. Advances in directed ortho-metalation or C–H activation could address this .

Toxicological Profiling

No in vivo toxicity data exists for this isomer. Standard assays (e.g., Ames test, acute oral toxicity in rodents) are recommended to evaluate mutagenicity and LD₅₀.

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